N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure which allows for a wide range of chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps. A common synthetic route includes:
Formation of 1H-pyrazole derivative: : The reaction begins with the formation of a 1H-pyrazole derivative via cyclization of appropriate hydrazine and diketone.
Introduction of trifluoromethyl group: : The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide.
Attachment of benzothiophene ring: : A benzothiophene precursor undergoes alkylation or acylation to attach the pyrazole moiety.
Amidation: : The final step involves amidation to introduce the carboxamide functionality.
Typical reaction conditions involve controlled temperature, use of catalysts, and solvents such as dichloromethane or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound often employs continuous flow reactors for better control over reaction conditions and increased yield. Process optimization techniques such as high-throughput screening and design of experiments (DoE) are commonly applied to enhance the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the sulfur atom of the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: : Reduction reactions typically target the nitro or carbonyl groups within the structure.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrazole ring and benzothiophene moiety.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Halides, sulfonates, etc., often in the presence of catalysts such as palladium or copper complexes.
Major Products
The products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives of the original compound, each with potential unique applications.
Scientific Research Applications
N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide finds applications in:
Chemistry: : Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with various enzymes and biological pathways.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interaction with molecular targets such as proteins, enzymes, or nucleic acids. The presence of trifluoromethyl and benzothiophene groups enhances its binding affinity and specificity to certain biological targets, modulating activity through pathways such as enzyme inhibition or receptor antagonism.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
N-{1-methyl-2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
N-{1-methyl-2-[3-(fluoromethyl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide stands out due to the higher electronegativity and unique steric effects of the trifluoromethyl group, which can significantly influence its reactivity and interaction with biological targets.
This uniqueness makes it a valuable compound for research and application across various scientific domains.
Properties
IUPAC Name |
N-[1-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c1-10(9-22-7-6-14(21-22)16(17,18)19)20-15(23)13-8-11-4-2-3-5-12(11)24-13/h6-8,10H,2-5,9H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMHIELKPXFIJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=N1)C(F)(F)F)NC(=O)C2=CC3=C(S2)CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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